4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride
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Overview
Description
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride typically involves the halogenation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with bromine and chloromethyl reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-nitrophthalonitrile: Another halogenated heterocyclic compound with similar reactivity.
2-Bromo-5-chloropyridine: A compound with similar halogenation patterns but different heterocyclic structure.
4,5-Dichloropyrazole: A closely related compound with two chlorine atoms instead of one bromine and one chlorine
Uniqueness
4-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazole Dihydrochloride is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H8BrCl3N2 |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-bromo-5-(chloromethyl)-1-methylpyrazole;dihydrochloride |
InChI |
InChI=1S/C5H6BrClN2.2ClH/c1-9-5(2-7)4(6)3-8-9;;/h3H,2H2,1H3;2*1H |
InChI Key |
AXJUKYSCNJCRHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)CCl.Cl.Cl |
Origin of Product |
United States |
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